3-Fluorophenmetrazine

Monoamine Transporter Releasing Agent Structure-Activity Relationship (SAR)

3-Fluorophenmetrazine (3-FPM; PAL-593) is a unique, fluorinated phenmetrazine analog with potent, selective dopamine/norepinephrine releasing activity (DAT EC₅₀=43 nM, NET=30 nM) and negligible serotonin effects. Its pharmacological fingerprint differs markedly from 2- and 4-fluoro isomers, eliminating uncontrolled variability in transporter studies. This analytically verified reference standard is essential for reproducible catecholamine research, forensic toxicology (LC-MS/MS validated), and SAR investigations. Procure only characterized, high-purity material to ensure experimental validity and regulatory defensibility.

Molecular Formula C11H14FNO
Molecular Weight 195.23
CAS No. 1350768-28-3
Cat. No. B1651833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorophenmetrazine
CAS1350768-28-3
Synonyms3-fluorophenmetrazine
Molecular FormulaC11H14FNO
Molecular Weight195.23
Structural Identifiers
SMILESCC1C(OCCN1)C2=CC(=CC=C2)F
InChIInChI=1S/C11H14FNO/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3
InChIKeyVHYVKJAQSJCYCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 g / 25 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorophenmetrazine (3-FPM, CAS 1350768-28-3): A Potent and Selective Dopamine-Norepinephrine Releasing Agent (NDRA) for Neuroscience Research


3-Fluorophenmetrazine (3-FPM; CAS 1350768-28-3), also known as PAL-593, is a fluorinated, phenylmorpholine-based analog of the stimulant phenmetrazine [1]. It acts as a potent and selective substrate-type releaser at the dopamine (DAT) and norepinephrine (NET) transporters, with EC50 values of 43 nM and 30 nM, respectively, while displaying negligible efficacy at the serotonin transporter (SERT) (EC50 = 2558 nM) [2]. This pharmacological profile is consistent with a high potential for abuse and addiction, making 3-FPM a critical reference standard for studies on catecholamine transporter function and new psychoactive substance (NPS) surveillance [3].

Why 3-FPM is Not Interchangeable with Its Positional Isomers or Parent Compound: A Quantitative Assessment


The subtle structural variation of fluorine substitution on the phenyl ring of phenmetrazine results in profound and quantifiable differences in monoamine transporter pharmacology among its positional isomers [1]. While all three fluorophenmetrazine isomers (2-, 3-, and 4-FPM) function as monoamine releasers, their potency and selectivity profiles at DAT, NET, and SERT are not equivalent [2]. Substituting 3-FPM with its 2- or 4-fluoro analogs, or with the non-fluorinated parent compound, would introduce significant, uncontrolled experimental variability, compromising the validity and reproducibility of research outcomes. Therefore, the use of analytically verified 3-FPM is critical for studies where its specific catecholamine selectivity and release potency are the defining experimental parameters.

Quantitative Evidence Guide for the Differentiated Procurement of 3-Fluorophenmetrazine (3-FPM, CAS 1350768-28-3)


Comparative Potency of 3-FPM at Catecholamine Transporters (DAT & NET) vs. Positional Isomers

In a direct head-to-head comparison, 3-FPM is a more potent releaser of dopamine (DAT) and norepinephrine (NET) than its 2- and 4-fluoro positional isomers. Its EC50 at DAT is 43 nM, representing a 13-fold increase in potency over 2-FPM (EC50 = 565 nM) and a 24-fold increase over 4-FPM (EC50 = 1020 nM). Similarly, its NET potency (EC50 = 30 nM) is superior to that of 2-FPM (EC50 = 82 nM) and 4-FPM (EC50 = 85 nM) [1].

Monoamine Transporter Releasing Agent Structure-Activity Relationship (SAR)

Superior Selectivity of 3-FPM for Catecholamines (DA/NE) over Serotonin (5-HT) Compared to Isomers

3-FPM exhibits a high degree of selectivity for dopamine and norepinephrine release over serotonin release, a key differentiating factor from its isomers. Its DAT/SERT selectivity ratio is 59 (43 nM / 2558 nM). In contrast, 4-FPM shows a substantially lower selectivity ratio of 4.6 (1020 nM / 4700 nM) and is approximately 13-fold less selective for DAT over SERT than 3-FPM [1].

Receptor Selectivity Off-Target Activity NDRA

Pharmacokinetic Characterization: A Validated LC-MS/MS Method and Human Elimination Half-Life

A specific and validated LC-ESI-MS/MS method has been established for the quantification of 3-FPM in biological matrices. This study, the first to report human pharmacokinetic data, determined a mean elimination half-life of approximately 8.8 hours following oral administration [1]. While cross-class PK comparisons are not yet available, this data provides essential, compound-specific parameters for designing in vivo studies and interpreting exposure data.

Bioanalytical Method Validation Pharmacokinetics (PK) Forensic Toxicology

Analytical Differentiation: Proven Ability to Distinguish 3-FPM from its Ortho- and Para-Substituted Isomers

Comprehensive analytical characterization has established that 3-FPM can be unambiguously differentiated from its 2- and 4-fluoro isomers using standard forensic techniques. Methods including GC-MS, LC-MS, and X-ray crystallography provide distinct spectral and structural signatures, ensuring that the identity of the purchased reference material can be verified against authentic standards [1].

Analytical Chemistry Forensic Science Reference Standards

Key Application Scenarios for 3-Fluorophenmetrazine (3-FPM, CAS 1350768-28-3) in Research and Forensics


Neuroscience Research: Probing Catecholamine-Specific Mechanisms

3-FPM is an ideal tool for in vitro and in vivo studies focused on the role of dopamine and norepinephrine in behavior and physiology, where minimal serotonergic off-target effects are desired. Its high potency (DAT EC50=43 nM) and superior selectivity (~13-fold over 4-FPM) [1] allow researchers to use lower concentrations to elicit robust, catecholamine-mediated responses while minimizing confounding variables. This makes it a valuable reference compound for investigating the neurochemical basis of locomotion, reward, and attention, distinct from broader-spectrum agents like its positional isomers.

Forensic Toxicology: NPS Surveillance and Reference Standard Development

Given its status as a prominent NPS, 3-FPM serves as a critical analytical reference standard for forensic and clinical toxicology laboratories. The availability of a validated LC-MS/MS method for its quantification in serum, urine, and oral fluid [2], along with a characterized human PK profile (t1/2 ~8.8 hours) [2], provides the necessary tools for its accurate identification and quantitation in seized materials and biological samples. Its proven analytical differentiation from 2- and 4-FPM [3] ensures unambiguous identification, a cornerstone of reliable forensic analysis.

Pharmacology & Drug Discovery: Exploring SAR of Phenylmorpholine Monoamine Releasers

3-FPM represents a specific point in the structure-activity relationship (SAR) landscape of phenmetrazine analogs. Its distinct pharmacological profile—potent catecholamine release with negligible serotonergic activity—provides a valuable reference point for medicinal chemists and pharmacologists designing or studying novel compounds. Comparing the effects of 3-FPM to its 2- and 4-fluoro isomers, which have markedly different DAT and SERT potencies and selectivities [1], can yield critical insights into how subtle structural modifications dictate transporter interactions and downstream biological effects.

Bioanalytical Method Development: Validation of Analytical Assays

The published LC-ESI-MS/MS method for 3-FPM [2] provides a benchmark for laboratories developing their own quantitative assays for this and related NPS. The reported method performance parameters, including detection limits (LOD: 0.1 ng/mL in serum, 0.2 ng/mL in urine), precision (RSD < 8.5%), and linearity, offer a robust starting point for method validation and cross-laboratory harmonization, which is essential for generating legally defensible forensic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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